molecular formula C9H9Br3O3 B8247985 1,3,5-Tribromo-2,4,6-trimethoxybenzene CAS No. 105404-90-8

1,3,5-Tribromo-2,4,6-trimethoxybenzene

Cat. No. B8247985
CAS RN: 105404-90-8
M. Wt: 404.88 g/mol
InChI Key: ADAADQHCXJGTIM-UHFFFAOYSA-N
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Description

1,3,5-Tribromo-2,4,6-trimethoxybenzene is a useful research compound. Its molecular formula is C9H9Br3O3 and its molecular weight is 404.88 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3,5-Tribromo-2,4,6-trimethoxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,5-Tribromo-2,4,6-trimethoxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivatives

1,3,5-Tribromo-2,4,6-trimethoxybenzene is involved in the synthesis of various organic compounds. For example, it reacts with trimethylstannyl sodium to produce polystannylated benzene derivatives, which are further converted to tris- and tetrakis(chloromercurio)benzenes. These derivatives are important for studying spectral properties and crystal structures (Rot, Kanter, Bickelhaupt, Smeets, & Spek, 2000).

Preparation of Substituted Benzenes

Simple procedures for the preparation of 1,3,5-substituted 2,4,6-trimethoxybenzenes are significant in organic chemistry. These compounds are useful for various synthetic elaborations, including the production of triamides, tricarbamates, and triureas. Computational studies also investigate the conformations of these compounds (Nielsen, Gotfredsen, Rasmussen, Tortzen, & Pittelkow, 2013).

Electrochemical Studies

Electrochemical oxidation of 1,3,5-trimethoxybenzene (a related compound) has been studied for applications in degradation processes. This involves understanding the kinetics and mechanisms of electrochemical reactions at different electrode materials (Hamza, Ammar, & Abdelhédi, 2011).

Spectroscopic Properties

Studies focus on the synthesis and spectroscopic properties of 1,3,5-tris(arylalkynyl)-2,4,6-trimethoxybenzenes. These compounds are essential for correlating substitution patterns with their UV–vis and fluorescence spectroscopic properties (Hennrich, 2004).

Catalysis and Polymerization

1,3,5-Tribromo-2,4,6-trimethoxybenzene is used in the synthesis of various substituted 1,3,5-triarylbenzenes for electropolymerization. These materials have applications in organic-electronic devices (Idzik, Beckert, Tauscher, Ledwon, Golba, Lapkowski, Rapta, Dunsch, & Frydel, 2010).

properties

IUPAC Name

1,3,5-tribromo-2,4,6-trimethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br3O3/c1-13-7-4(10)8(14-2)6(12)9(15-3)5(7)11/h1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADAADQHCXJGTIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1Br)OC)Br)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001284936
Record name 1,3,5-Tribromo-2,4,6-trimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001284936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-Tribromo-2,4,6-trimethoxybenzene

CAS RN

105404-90-8
Record name 1,3,5-Tribromo-2,4,6-trimethoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105404-90-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,5-Tribromo-2,4,6-trimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001284936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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